DL-Menthol chemical properties and structure
DL-Menthol chemical properties and structure
An In-depth Technical Guide to the Core Chemical Properties and Structure of DL-Menthol
Introduction
DL-Menthol, a racemic mixture of menthol (B31143) enantiomers, is a cyclic monoterpene alcohol widely utilized across the pharmaceutical, cosmetic, and food industries.[1] Its characteristic minty aroma, cooling sensation, and physiological effects are a direct result of its unique chemical structure and properties.[2][3] This technical guide provides a comprehensive overview of the core chemical and physical characteristics of DL-Menthol, detailed experimental protocols for its analysis, and a visualization of its fundamental structure and biological interactions, intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
DL-Menthol is a white, crystalline solid at room temperature with a distinct peppermint-like odor and taste.[2][4] It is a covalent organic compound that can be sourced naturally from mint oils or produced synthetically.[5][6] The racemic form is a mixture of equal parts of the (1R,2S,5R)- and (1S,2R,5S)-isomers of menthol.[7][8]
Quantitative Data Summary
The key physicochemical properties of DL-Menthol are summarized in the table below for easy reference and comparison.
| Property | Value | Units |
| Molecular Formula | C₁₀H₂₀O | |
| Molecular Weight | 156.27 | g/mol |
| Melting Point | 34 - 38 | °C |
| Boiling Point | 212 - 216 | °C |
| Density | 0.89 | g/mL (at 25°C) |
| Flash Point | 93 - 96 | °C |
| Vapor Pressure | 0.8 | mmHg (at 20°C) |
| Refractive Index | ~1.461 | (at 20°C) |
| Optical Rotation [α] | -2.0 to +2.0 | ° (ethanol solution) |
| logP (Octanol/Water) | 3.2 |
Data compiled from sources:[2][4][7][8][9][10][11][12][13]
Solubility Profile
DL-Menthol's solubility is a critical parameter for its formulation in various products.
| Solvent | Solubility Description |
| Water | Very slightly soluble / Practically insoluble |
| Ethanol (B145695) (95-96%) | Very soluble |
| Ether | Very soluble |
| Chloroform | Very soluble |
| Fatty Oils | Freely soluble |
| Liquid Paraffin | Freely soluble |
| Glacial Acetic Acid | Freely soluble |
| Acetone | Soluble |
| Benzene | Soluble |
| Glycerin | Very slightly soluble |
Data compiled from sources:[7][8][9][10][14]
Chemical Structure and Stereochemistry
Menthol's structure is based on a p-menthane (B155814) (5-methyl-2-isopropylcyclohexane) skeleton. It possesses three asymmetric carbon atoms, which gives rise to eight possible stereoisomers.[3][12][15] DL-Menthol, or racemic menthol, specifically refers to the equimolar mixture of the two most stable enantiomers: (-)-menthol (1R,2S,5R) and (+)-menthol (1S,2R,5S).[7]
The stability of these enantiomers is attributed to their chair conformation where all three bulky substituents (hydroxyl, isopropyl, and methyl groups) can occupy equatorial positions, minimizing steric hindrance.[12]
Experimental Protocols
Characterization and quality control of DL-Menthol involve several standard analytical procedures.
Identification Tests
Two common qualitative tests are used for the identification of menthol:
-
Liquefaction Test: Triturate DL-Menthol with an equal amount of camphor, chloral (B1216628) hydrate, or thymol. The mixture will liquefy.[9]
-
Sulfuric Acid Test: Shake 1 g of DL-Menthol with 20 mL of sulfuric acid. The mixture becomes turbid with a yellow-red color. After standing for 3 hours, a clear, oily layer separates that is devoid of the characteristic menthol aroma.[9]
Purity Assay (Non-Volatile Residue)
This gravimetric method determines the amount of non-volatile impurities.
Methodology:
-
Accurately weigh 2.0 g of DL-Menthol into a suitable evaporating dish.
-
Heat the dish on a water bath until the menthol has completely volatilized.
-
Dry the residue at 105°C for 2 hours.
-
Cool in a desiccator and weigh the residue.
-
The residue should not weigh more than 1.0 mg (≤ 0.05%).[3][9]
Quantification by Gas Chromatography (GC)
This protocol outlines a method for quantifying menthol, often used for essential oils containing menthol.
Methodology:
-
Internal Standard Solution: Prepare a solution of n-ethyl caprylate in ethanol (95%) (4 in 100).
-
Standard Solution: Accurately weigh about 10.0 g of l-menthol (B7771125) for assay and dissolve in ethanol (95%) to make exactly 100 mL. Pipet 10 mL of this solution and add exactly 10 mL of the internal standard solution.
-
Sample Solution: Accurately weigh about 2.0 g of DL-Menthol, add exactly 20 mL of a mixture of dehydrated pyridine (B92270) and acetic anhydride (B1165640) (8:1), connect a reflux condenser, and heat on a water bath for 2 hours. Wash the condenser with 20 mL of water and titrate with 1 mol/L sodium hydroxide (B78521) VS (indicator: phenolphthalein (B1677637) TS). Perform a blank determination.
-
GC Conditions:
-
Detector: Flame-Ionization Detector (FID).
-
Column: Glass column (~3 mm ID, ~2 m length) packed with 25% polyethylene (B3416737) glycol 6000 on acid-washed siliceous earth (180-250 μm).
-
Column Temperature: Isothermal at approximately 150°C.
-
Carrier Gas: Nitrogen.
-
Flow Rate: Adjust so that the retention time of the internal standard is about 10 minutes.
-
-
Analysis: Inject 1 µL of the sample and standard solutions. Calculate the ratio of the peak area of menthol to that of the internal standard to determine the amount.[9]
Spectroscopic Characterization
Full structural elucidation and confirmation are achieved through a combination of spectroscopic techniques.[16][17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques like COSY and HSQC can assign every proton and carbon, confirming the specific isomer and its conformation.[17][18][19]
-
Infrared (IR) Spectroscopy: Identifies functional groups, notably the broad O-H stretch of the alcohol group and C-H stretches of the alkane structure.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.[4]
Biological Activity: Interaction with TRP Channels
The well-known cooling sensation of menthol is not a result of a temperature change but a chemical activation of a specific sensory receptor.[2] Menthol is a primary agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, also known as the cold and menthol receptor 1 (CMR1).[11][13]
Activation of TRPM8 channels on sensory neurons leads to an influx of calcium ions, depolarizing the cell and sending a signal to the brain that is interpreted as a cold sensation. Menthol also has effects on other TRP channels, such as TRPA1.[11][13]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
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- 4. Menthol | C10H20O | CID 1254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. zanchenglife.com [zanchenglife.com]
- 7. DL-Menthol | 1490-04-6 [chemicalbook.com]
- 8. MENTHOL | 15356-70-4 [chemicalbook.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. DL-Menthol crystal [chembk.com]
- 11. (±)-Menthol racemic, = 98.0 GC 89-78-1 [sigmaaldrich.com]
- 12. Menthol - Wikipedia [en.wikipedia.org]
- 13. DL-薄荷醇 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 14. journals.iucr.org [journals.iucr.org]
- 15. DL-Menthol | 89-78-1 [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. pure.mpg.de [pure.mpg.de]
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- 19. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0003352) [hmdb.ca]
